2-(3,4-dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound is a triazoloquinazolinone derivative characterized by a fused bicyclic scaffold incorporating a 1,2,4-triazole ring and a quinazolinone moiety. Key structural features include:
- A phenyl group at position 9, which may influence steric effects and binding affinity in biological systems.
- A quinazolin-8-one core, providing a rigid framework that can modulate electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-18-12-11-15(13-19(18)30-2)22-25-23-24-16-9-6-10-17(28)20(16)21(27(23)26-22)14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,6,9-10H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQSAHAAFUZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120962 | |
| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-8-ol, 2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909858-13-5 | |
| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-8-ol, 2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-component reactions (MCRs). One efficient method includes the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetic acid at 60°C. This method is advantageous due to its excellent yields, short reaction time, and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar MCRs but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also modulates the activity of enzymes involved in cell survival pathways, such as caspases and Bcl-2 proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from ; †Estimated via analogous substituent contributions.
Key Observations:
Lipophilicity : The trifluoromethyl (CF3) group in ’s compound increases XLogP (2.9) compared to the target compound’s dimethoxyphenyl group (estimated XLogP ~2.8), reflecting a balance between electron-withdrawing and donating effects .
Steric and Electronic Effects : The 2-chlorophenyl substituent in ’s compound introduces steric hindrance and electrophilic reactivity, as evidenced by its high melting point (>300°C) and distinct NMR shifts (δ 7.69 ppm for CH=N) .
Key Findings:
- Catalyst Efficiency: highlights the superiority of NGPU catalysts, achieving 85% yield in 1.5 hours for a triazoloquinazolinone derivative, compared to copper-mediated routes (69% yield in 2 hours) .
- Scalability : Copper-based methods () offer versatility for halogenated substrates but require higher metal loading, raising environmental concerns .
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are absent in the provided evidence, trends from analogs suggest:
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-9-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family and has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . Its structure includes a quinazoline backbone fused with a triazole ring and a 3,4-dimethoxyphenyl group that enhances its lipophilicity. The synthesis typically involves multi-step organic reactions such as cyclization and functional group modifications.
Biological Activities
Research indicates that compounds in the triazoloquinazoline class exhibit various biological activities. Below are some notable effects attributed to This compound :
- Anticancer Activity : Studies have demonstrated that derivatives of quinazolinones possess significant cytotoxic effects against various cancer cell lines. For instance:
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against a range of pathogens. The structural features of this compound may contribute to its effectiveness against bacterial strains .
- Anti-inflammatory Effects : Some derivatives in the quinazoline family exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of several quinazolinone derivatives on different cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 0.50 to 7.10 µM across various cell lines such as MCF-7 and A2780 .
Case Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that modifications in the phenyl and methoxy groups significantly impact the biological activity of quinazoline derivatives. Enhanced lipophilicity from methoxy substitutions improved cellular uptake and bioavailability .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 8-Phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one | Structure | Potent PDE5 inhibitors |
| 5-Methyl-[1,2,4]triazolo[3,2-b]quinazolin-8-one | Structure | Anticancer properties |
| 7-Amino-[1,2,4]triazolo[3,2-b]quinazolin-8-one | Structure | Antimicrobial activity |
Q & A
Q. What are the critical steps for optimizing the synthesis of triazoloquinazolinone derivatives like 2-(3,4-dimethoxyphenyl)-9-phenyl-...-quinazolin-8-one?
Synthesis optimization requires a multi-step approach:
- Precursor selection : Use 1H-1,2,4-triazol-5-amine derivatives and substituted quinazolinone intermediates, as demonstrated in analogous compounds .
- Reaction conditions : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yields (up to 97%) compared to traditional reflux methods .
- Catalyst efficiency : Recent studies highlight NGPU catalysts for reduced reaction times and improved purity, as seen in structurally similar derivatives .
- Solvent choice : Acetic acid under reflux is preferred for cyclization steps to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and triazole ring protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Confirm carbonyl stretching (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to distinguish regioisomers .
Q. How do substituents like 3,4-dimethoxyphenyl influence the compound’s physicochemical properties?
- Lipophilicity : Methoxy groups increase logP values, enhancing membrane permeability (XLogP ~3.5 for similar derivatives) .
- Solubility : Polar solvents like DMF or DMSO are optimal due to hydrogen-bonding interactions with the triazole and quinazolinone cores .
- Stability : Methoxy substituents improve thermal stability (decomposition >250°C) but may reduce photostability under UV light .
Advanced Research Questions
Q. How can contradictory bioactivity data for triazoloquinazolinones be resolved?
Contradictions arise from assay variability or structural nuances:
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies, as seen in derivatives with EC₅₀ values <10 μM .
- Molecular docking : Compare binding modes to target enzymes (e.g., CYP450 or fungal lanosterol demethylase) to explain potency differences .
- Metabolic profiling : Assess hepatic microsome stability (e.g., t₁/₂ >60 min in human liver microsomes) to rule out false negatives from rapid degradation .
Q. What experimental designs are recommended for SAR studies of this compound?
Structure-Activity Relationship (SAR) studies require systematic modifications:
- Core modifications : Compare triazolo[3,2-b]quinazolinone vs. tetrazolo[5,1-b]quinazolinone cores to assess ring tension effects on activity .
- Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-Cl) or alkylated (e.g., 4-isopropyl) groups to evaluate steric/electronic impacts .
- Pharmacokinetic profiling : Measure logD (1.5–3.0), plasma protein binding (>90%), and CYP inhibition to prioritize analogs .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with targets like DNA topoisomerase II or β-tubulin over 100-ns trajectories to identify stable binding conformations .
- QSAR modeling : Use descriptors like polar surface area (PSA <100 Ų) and H-bond acceptors (≤6) to predict bioavailability .
- ADMET prediction : Tools like SwissADME estimate BBB permeability (low) and hepatotoxicity risks (moderate) for preclinical prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
